SERT I172M Mutant Potency Shift: Desmethylcitalopram Retains ~1000-Fold Shift vs. Other SSRI Metabolites
rac Desmethylcitalopram maintains an approximately 1000-fold shift in potency for the SERT I172M mutant transporter, mirroring the shift observed for citalopram itself (~1000-fold), whereas metabolites of other SSRIs display substantially smaller shifts: desvenlafaxine exhibits only a ~40-fold shift, and both desmethylsertraline and norfluoxetine exhibit less than 2-fold shifts [1]. This demonstrates that desmethylcitalopram preserves the parent compound's unique SERT binding profile with respect to the I172M substitution, a property not shared by metabolites from other SSRI classes.
| Evidence Dimension | Fold shift in potency for SERT I172M mutant vs. wild-type SERT |
|---|---|
| Target Compound Data | ~1000-fold shift |
| Comparator Or Baseline | Citalopram: ~1000-fold shift; Desvenlafaxine: ~40-fold shift; Desmethylsertraline: <2-fold shift; Norfluoxetine: <2-fold shift |
| Quantified Difference | Desmethylcitalopram retains full ~1000-fold shift comparable to citalopram, while comparator metabolites show 25- to >500-fold lower retention of parent sensitivity |
| Conditions | Ex vivo forebrain synaptosomal 5-HT transport assays in mice carrying SERT I172M substitution |
Why This Matters
This unique retention of SERT I172M sensitivity distinguishes desmethylcitalopram from metabolites of venlafaxine, sertraline, and fluoxetine in pharmacological studies of transporter variants and drug resistance mechanisms.
- [1] Ye W, et al. Characterization of SERT I172M sensitivity to SSRI metabolites. FASEB J. 2012;26(1_Suppl):660.4. View Source
